N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18111499
InChI: InChI=1S/C15H13ClN4O2S2.ClH/c1-24(21,22)20-11-4-2-10(3-5-11)13-9-23-15(19-13)18-12-6-7-14(16)17-8-12;/h2-9,20H,1H3,(H,18,19);1H
SMILES:
Molecular Formula: C15H14Cl2N4O2S2
Molecular Weight: 417.3 g/mol

N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

CAS No.:

Cat. No.: VC18111499

Molecular Formula: C15H14Cl2N4O2S2

Molecular Weight: 417.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride -

Specification

Molecular Formula C15H14Cl2N4O2S2
Molecular Weight 417.3 g/mol
IUPAC Name N-[4-[2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide;hydrochloride
Standard InChI InChI=1S/C15H13ClN4O2S2.ClH/c1-24(21,22)20-11-4-2-10(3-5-11)13-9-23-15(19-13)18-12-6-7-14(16)17-8-12;/h2-9,20H,1H3,(H,18,19);1H
Standard InChI Key FSOYBGBRYYKYPU-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=C(C=C3)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a hydrochloride salt of a sulfonamide derivative. The free base form has the molecular formula C15H13ClN4O2S2\text{C}_{15}\text{H}_{13}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}_{2}, while the hydrochloride form adds one HCl molecule, resulting in C15H14Cl2N4O2S2\text{C}_{15}\text{H}_{14}\text{Cl}_{2}\text{N}_{4}\text{O}_{2}\text{S}_{2} . The compound’s systematic IUPAC name is N-[4-[2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide hydrochloride, reflecting its core structure: a methanesulfonamide group attached to a phenyl ring substituted with a thiazole moiety linked to a 6-chloropyridin-3-amine .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC15H14Cl2N4O2S2\text{C}_{15}\text{H}_{14}\text{Cl}_{2}\text{N}_{4}\text{O}_{2}\text{S}_{2}
Molecular Weight417.3 g/mol
SMILESCS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=C(C=C3)Cl
InChIKeyPVNLBNZIROOTQY-UHFFFAOYSA-N
European Community (EC) Number954-031-8

Synthesis and Reaction Chemistry

Synthetic Pathways

Synthesis involves sequential nucleophilic substitutions and cyclization reactions. A representative route includes:

  • Coupling of 6-chloropyridin-3-amine with a thiazole precursor in dimethylformamide (DMF) at 60–80°C.

  • Sulfonylation of the intermediate phenylamine with methanesulfonyl chloride in tetrahydrofuran (THF), catalyzed by triethylamine.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization from ethanol/water mixtures .

Reaction Dynamics

The compound participates in acid-base reactions due to its sulfonamide group (pKa10\text{p}K_a \approx 10) and undergoes electrophilic substitution at the thiazole ring’s C-5 position under acidic conditions. Catalytic hydrogenation reduces the chloropyridine moiety, altering bioactivity.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6) reveals signals at δ 8.35 (s, 1H, NH), 7.85–7.45 (m, 4H, aromatic), and 3.15 (s, 3H, SO2CH3\text{SO}_2\text{CH}_3). 13C^13\text{C}-NMR confirms the thiazole (δ 165.2) and sulfonamide (δ 44.7) carbons.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) shows a parent ion at m/zm/z 381.02413 ([M+H]+), consistent with the free base . Collision cross-section (CCS) values predict gas-phase ion mobility, aiding pharmacokinetic studies .

Table 2: Predicted Collision Cross-Section (CCS) Values

Adductm/zm/zCCS (Ų)
[M+H]+381.02413183.0
[M+Na]+403.00607195.9
[M+NH4]+398.05067190.4

Applications in Drug Development

As a sulfonamide derivative, this compound serves as a lead structure for antibiotics targeting resistant pathogens and anticancer agents with reduced off-target effects. Structural analogs are under investigation for enhanced bioavailability.

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